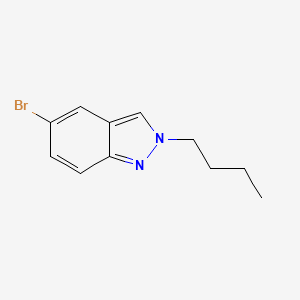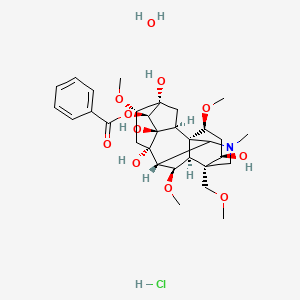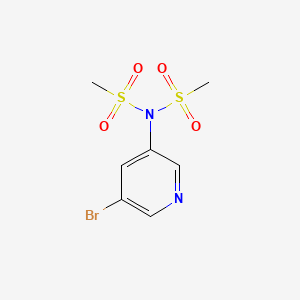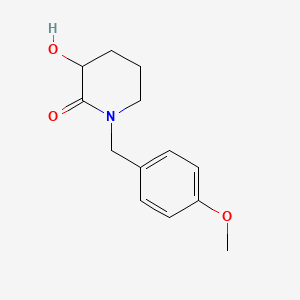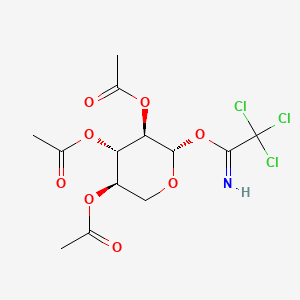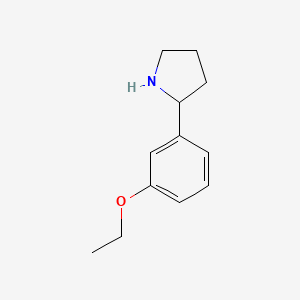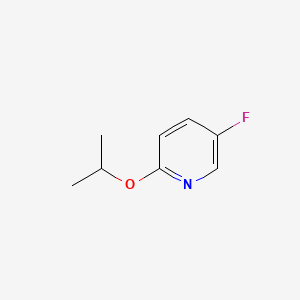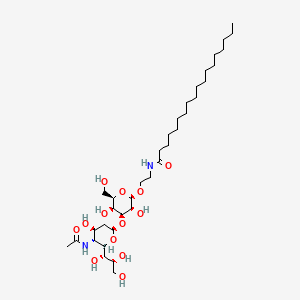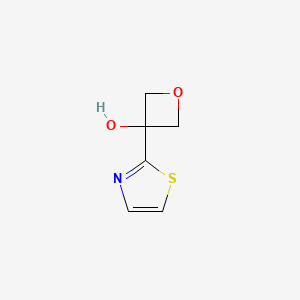
3-(Thiazole-2-yl)-oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have demonstrated a broad range of pharmacological activities .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, 2-aminothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, 2-aminothiazoles derivatives are known to be inhibitors of enzymes such as kynurenine-3-hydroxylase .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
The thiazole ring is present in many compounds with antimicrobial and antifungal activities. “3-(Thiazole-2-yl)-oxetan-3-ol” could be explored for its potential use in treating bacterial and fungal infections, given the historical success of thiazole derivatives in these areas .
Antitumor and Cytotoxic Activity
Thiazole compounds have been synthesized and evaluated for their antitumor and cytotoxic activities. “3-(Thiazole-2-yl)-oxetan-3-ol” could be investigated for its efficacy in cancer treatment, particularly in targeting specific tumor cell lines .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact target would depend on the specific structure and functional groups of the compound.
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. For example, some thiazole derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some have been found to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is often abnormally active in many tumor cells . Others have been found to have antioxidant effects, potentially affecting pathways related to oxidative stress .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives have been found to have good bioavailability and are metabolized by cytochrome P450 enzymes .
Result of Action
The result of the action of a thiazole derivative would depend on its specific mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway that is overactive in cancer cells, it could potentially have antitumor effects .
Action Environment
The action, efficacy, and stability of a thiazole derivative can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of a compound could be affected by the pH of the environment in which it is used .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-thiazol-2-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(3-9-4-6)5-7-1-2-10-5/h1-2,8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKXULROAWMQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=NC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)


